3-Acetamido-5-nitrobenzoic acid

描述

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are a cornerstone of organic chemistry, with applications ranging from food preservation to the synthesis of pharmaceuticals and polymers. nih.govtandfonline.comresearchgate.netijcrt.org These compounds are naturally present in many plant and animal tissues and can also be produced synthetically on a large scale. nih.govtandfonline.com The reactivity of the benzoic acid scaffold can be finely tuned by the addition of various functional groups to the benzene (B151609) ring, influencing properties such as acidity and directing the course of further chemical reactions. researchgate.net Research into benzoic acid derivatives is a vibrant field, continually exploring new synthetic methodologies and applications, including their potential as prodrugs in medicine. nih.gov

Significance of Acetamido and Nitro Functionalities in Organic Synthesis and Medicinal Chemistry

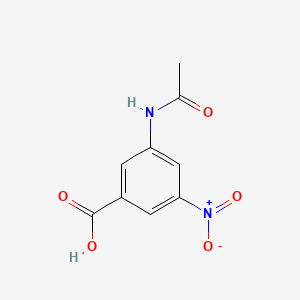

The chemical character of 3-Acetamido-5-nitrobenzoic acid is largely defined by its two functional groups: the acetamido group (-NHCOCH₃) and the nitro group (-NO₂). The acetamido group is a common feature in many biologically active molecules and serves as a crucial building block in medicinal chemistry. It can participate in hydrogen bonding and its hydrolysis can yield an amino group, a key step in the synthesis of many pharmaceutical agents.

The nitro group is a strong electron-withdrawing group, a property that significantly influences the reactivity of the aromatic ring. wikipedia.org This feature is exploited in organic synthesis to direct incoming substituents to specific positions on the ring and to activate the molecule for certain types of reactions. wikipedia.org The nitro group itself is a versatile functional group that can be reduced to an amino group, providing a pathway to a wide array of other derivatives. wikipedia.org This transformation is a fundamental process in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. nih.gov The presence of both the acetamido and nitro groups on the benzoic acid backbone makes this compound a valuable and multifaceted intermediate for synthetic chemists. nih.govfrontiersin.org

Structure

3D Structure

属性

IUPAC Name |

3-acetamido-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-7-2-6(9(13)14)3-8(4-7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAFGNQRBIXGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203070 | |

| Record name | 3-Acetamido-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-58-4 | |

| Record name | 3-(Acetylamino)-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetamido-5-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5464-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetamido-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamido-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETAMIDO-5-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5S684G9YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Acetamido 5 Nitrobenzoic Acid

Established Synthetic Pathways

Established synthetic routes to 3-Acetamido-5-nitrobenzoic acid and related structures often begin with readily available benzoic acid derivatives. These pathways involve a series of well-understood reactions, including nitration and acetylation, to build the target molecule.

Nitration : Introduction of nitro groups onto the aromatic ring.

Reduction : Selective conversion of one nitro group to an amino group.

Acetylation : Conversion of the amino group to an acetamido group.

This sequence is crucial for achieving the desired substitution pattern due to the directing effects of the functional groups at each stage. For instance, a three-step synthesis of a related compound, methyl m-nitrobenzoate, starts with the oxidation of acetophenone (B1666503) to benzoic acid, followed by nitration to m-nitrobenzoic acid, and finally esterification. scribd.comtruman.edu

Nitration and acetylation are cornerstone strategies in the synthesis of aromatic compounds.

Nitration: The introduction of a nitro group (-NO₂) onto an aromatic ring is a classic electrophilic aromatic substitution. For benzoic acid, the carboxylic acid group is a meta-director. wikipedia.org Therefore, nitration of benzoic acid predominantly yields 3-nitrobenzoic acid. wikipedia.orgnih.gov To achieve dinitration, as in the formation of 3,5-dinitrobenzoic acid, more forceful conditions are required, such as using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.orgchemicalbook.comchemicalbook.com The reaction temperature is carefully controlled to manage the reaction rate and by-product formation. orgsyn.orgtruman.edu

Acetylation: Acetylation is the process of introducing an acetyl group (-COCH₃). In the context of synthesizing this compound, this step typically occurs after the formation of an amino group. The amino group is converted to an acetamido group. This transformation is significant because the acetamido group is also a director for subsequent electrophilic substitution, although its directing influence differs from the amino group. Challenges can arise, as the acetamido group is a para-directing group, which could lead to nitration at an undesired position if the order of reactions is not optimal.

A plausible route to this compound involves the following key transformations:

Dinitration of benzoic acid to form 3,5-dinitrobenzoic acid. orgsyn.org

Selective reduction of one of the nitro groups on 3,5-dinitrobenzoic acid to yield 3-amino-5-nitrobenzoic acid. wikipedia.org

Acetylation of the amino group of 3-amino-5-nitrobenzoic acid to give the final product, this compound.

The selective reduction of one nitro group in the presence of another is a critical and often challenging step, requiring specific reagents that can differentiate between the two identical functional groups. wikipedia.org

Acetoxylation, the introduction of an acetoxy group (-OAc), is an important transformation in organic synthesis as the products can be readily converted to valuable phenolic derivatives. rsc.orgnih.govnih.gov While not a direct step in the primary synthesis of this compound from benzoic acid, it is a relevant reaction in the broader context of functionalizing aromatic rings.

Transition metal catalysis, particularly with palladium, has emerged as a robust method for C-H acetoxylation. rsc.orgnih.govnih.gov These reactions often utilize a directing group strategy to achieve high regioselectivity, guiding the acetoxy group to a specific position on the aromatic ring. rsc.orgnih.gov For example, palladium-catalyzed acetoxylation can selectively functionalize the C(sp²)–H bond ortho to a directing group. rsc.orgnih.gov Oxidants such as PhI(OAc)₂ are commonly employed in these transformations. rsc.org Metal-free acetoxylation methods have also been developed, using reagents like sodium nitrate (B79036) in an anhydrous acidic environment. acs.org

This methodology is particularly useful for synthesizing complex molecules where direct introduction of a hydroxyl group is difficult. The acetoxy group serves as a versatile handle that can be hydrolyzed to a hydroxyl group under milder conditions. nih.gov

Precursor Chemistry and Intermediate Transformations

The choice of starting material significantly influences the synthetic route. Besides benzoic acid, other precursors and their transformations are vital in the synthesis of related nitroaromatic compounds.

While not a direct precursor to this compound, the chemistry of related dinitroaromatics like 3,5-dinitrobenzenemethanol provides insight into the reactivity of the dinitro-substituted phenyl ring. The functional groups on such molecules can be interconverted to access a variety of derivatives. For instance, alcohols can be identified by forming derivatives with 3,5-dinitrobenzoic acid, creating esters with sharp melting points. wikipedia.org This highlights the reactivity of the carboxyl group on 3,5-dinitrobenzoic acid, a key intermediate.

3,5-Dinitrobenzoic acid is a pivotal intermediate in the synthesis of this compound and other related compounds. chemicalbook.comwikipedia.org It is typically synthesized by the dinitration of benzoic acid. orgsyn.orgchemicalbook.comwikipedia.org

From 3,5-dinitrobenzoic acid, the synthetic path to the target molecule proceeds via selective reduction. A variety of reducing agents can be used to reduce nitroarenes, including catalytic hydrogenation (e.g., with Pd/C) or metals in acidic media. dissertationtopic.netwikipedia.org The key challenge is to reduce only one of the two nitro groups to form 3-amino-5-nitrobenzoic acid. wikipedia.org This selective reduction is a well-established but delicate transformation that can be influenced by the choice of catalyst, solvent, and reaction conditions.

Once 3-amino-5-nitrobenzoic acid is obtained, the final step is the acetylation of the newly formed amino group to yield this compound. This is a standard transformation often carried out using acetic anhydride (B1165640) or acetyl chloride.

The following table summarizes a common synthetic pathway starting from benzoic acid.

| Step | Starting Material | Reagents | Product | Yield |

| 1 | Benzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | 3,5-Dinitrobenzoic Acid | 54-70% orgsyn.orgchemicalbook.comchemicalbook.com |

| 2 | 3,5-Dinitrobenzoic Acid | Selective Reducing Agent (e.g., Na₂S, (NH₄)₂S) | 3-Amino-5-nitrobenzoic Acid | Varies |

| 3 | 3-Amino-5-nitrobenzoic Acid | Acetic Anhydride or Acetyl Chloride | This compound | Varies |

Table 1: Synthetic Pathway to this compound.

Acetylation of Diaminobenzoic Acid Analogues

A common route to this compound involves the selective acetylation of a diaminobenzoic acid derivative. This method leverages the differential reactivity of the amino groups to introduce an acetyl group at the desired position.

The synthesis often commences with 3,5-diaminobenzoic acid. One of the amino groups is selectively acetylated, typically using acetic anhydride. This step is crucial for directing the subsequent nitration to the 5-position. The presence of the electron-donating amino group and the moderately activating acetamido group influences the regioselectivity of the nitration reaction. Following acetylation, the intermediate is subjected to nitration, which introduces a nitro group at the position meta to both the amino and acetamido groups. Finally, the remaining amino group is often diazotized and subsequently removed or replaced to yield the target molecule.

Challenges in this approach include controlling the selectivity of the acetylation to avoid diacetylation and managing the regioselectivity of the nitration step to obtain the desired isomer in high purity. dissertationtopic.net

Reduction of Nitro-Substituted Benzoic Acids to Aminobenzoic Acids

An alternative and frequently employed pathway begins with a dinitro-substituted benzoic acid, namely 3,5-dinitrobenzoic acid. orgsyn.org This starting material can be synthesized by the nitration of benzoic acid. orgsyn.org The core of this methodology lies in the selective reduction of one of the two nitro groups to an amino group.

This selective reduction is a critical step and can be achieved using various reducing agents under controlled conditions. Common reagents include sodium sulfide (B99878) or ammonium (B1175870) sulfide in a process known as the Zinin reduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can also be employed, where careful control of reaction parameters such as hydrogen pressure, temperature, and reaction time is essential to achieve mono-reduction. google.comgoogle.com A patent describes a method for preparing m-diaminobenzoic acid from m-dinitrobenzoic acid using Raney Nickel or an activated carbon-supported catalyst, achieving high purity and yield. google.com

Once 3-amino-5-nitrobenzoic acid is synthesized, the final step is the acetylation of the newly formed amino group. nanochemazone.comclearsynth.comnih.govthermofisher.com This is typically accomplished using acetyl chloride or acetic anhydride to yield this compound. ias.ac.in

Optimization of Synthetic Routes

The industrial viability and laboratory efficiency of synthesizing this compound hinge on optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Yield Enhancement Strategies

In the acetylation step, the use of a slight excess of the acetylating agent and the careful control of temperature can drive the reaction to completion and minimize side reactions. The reaction time is also a critical parameter that needs to be optimized for each specific set of conditions to ensure maximum conversion without product degradation.

Purity Improvement Methodologies for Synthetic Intermediates

The purity of the final product is intrinsically linked to the purity of its synthetic intermediates. For instance, in the synthesis of 3-amino-5-nitrobenzoic acid from its dinitro precursor, purification of the crude product is essential to remove any unreacted starting material or the isomeric 3,5-diaminobenzoic acid. Recrystallization from appropriate solvents is a common and effective method for purifying solid intermediates.

A process for purifying 3-nitrobenzoic acid involves basifying a mixture of nitrobenzoic acid isomers to a pH of 8-12 and then acidifying to a pH of 1.5-3.5 to selectively precipitate the desired isomer. google.com This principle of pH-controlled precipitation and dissolution can be adapted for the purification of aminonitrobenzoic acids, which possess both acidic and basic functional groups. The use of techniques like column chromatography can also be employed for the separation of closely related isomers, although this is often less practical on an industrial scale.

Considerations for Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. orgchemres.orgrsc.org The goal is to develop processes that are more environmentally benign, safer, and more resource-efficient.

Traditional nitration reactions often use a mixture of nitric and sulfuric acids, which generates significant acidic waste. nih.gov Research into greener nitration methods is ongoing and includes the use of solid acid catalysts, metal nitrates on solid supports, and other less hazardous nitrating agents. researchgate.net These alternative methods aim to improve regioselectivity, reduce waste, and allow for easier catalyst recovery and reuse. organic-chemistry.org

In the reduction step, catalytic hydrogenation is generally considered a greener alternative to stoichiometric reducing agents like metal sulfides, as it produces water as the primary byproduct. The development of more active and selective catalysts can further enhance the green credentials of this transformation by allowing for milder reaction conditions and reducing catalyst loading. google.com

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of molecular structure in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 3-Acetamido-5-nitrobenzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for its structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structural Assignment

Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the number and type of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum provides distinct signals corresponding to the different protons present.

In a typical ¹H NMR spectrum of this compound, recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), several key resonances are observed. The aromatic protons on the benzene (B151609) ring appear as multiplets in the downfield region, typically between δ 8.0 and 8.7 ppm. The exact chemical shifts and coupling patterns of these protons are dictated by their positions relative to the electron-withdrawing nitro group and the acetamido group. The proton of the amide (NH) in the acetamido group typically appears as a singlet at around δ 10.20 ppm. The methyl protons of the acetamido group (CH₃) resonate as a singlet further upfield, generally around δ 2.35-2.40 ppm. The acidic proton of the carboxylic acid group is often broad and may appear at a very downfield chemical shift, sometimes above δ 13.0 ppm, and its observation can be solvent-dependent.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H-4 | 8.10 | d |

| Aromatic H-6 | 8.65 | d |

| Amide NH | 10.20 | s |

Note: Data is based on typical values and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet and 's' denotes a singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications in Structural Confirmation

Complementing the information from ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid group is typically found at the most downfield position, often in the range of δ 165-175 ppm, due to the strong deshielding effect of the two oxygen atoms. The carbonyl carbon of the acetamido group also appears downfield, but at a slightly lower chemical shift than the carboxylic acid carbon. The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon atom attached to the nitro group (C5) is significantly deshielded, while the carbon attached to the acetamido group (C3) is also influenced. The remaining aromatic carbons (C1, C2, C4, C6) will have distinct signals that confirm the substitution pattern of the benzene ring. The methyl carbon of the acetamido group appears at a much higher field, typically around δ 20-30 ppm.

¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid C=O | ~167 |

| Acetamido C=O | ~169 |

| Aromatic C1 | ~135 |

| Aromatic C2 | ~118 |

| Aromatic C3 | ~140 |

| Aromatic C4 | ~120 |

| Aromatic C5 | ~148 |

| Aromatic C6 | ~125 |

Note: These are approximate chemical shift values and can vary based on experimental conditions.

Molecular Mass Determination and Fragmentation Analysis using Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, with a molecular weight of 224.17 g/mol , different ionization techniques can be employed.

Electron Ionization (EI) Mass Spectrometry for Molecular Ion Characterization

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This process typically leads to the formation of a molecular ion (M⁺), which corresponds to the intact molecule with one electron removed. The mass spectrum will show a peak for the molecular ion, confirming the molecular weight of the compound. For this compound, the molecular ion peak would be observed at an m/z of 224.

EI also causes extensive fragmentation of the molecular ion, providing a unique fingerprint for the molecule. Common fragmentation pathways for this compound could include the loss of the hydroxyl group (-OH) from the carboxylic acid, the loss of the entire carboxylic acid group (-COOH), the loss of the nitro group (-NO₂), or the loss of the acetamido group (-NHCOCH₃). Analyzing these fragment ions helps to piece together the structure of the original molecule.

Chemical Ionization (CI) Mass Spectrometry for Adduct Ion Analysis

Chemical Ionization (CI) is a softer ionization technique compared to EI. In CI, a reagent gas is first ionized, and these reagent gas ions then react with the analyte molecules to form ions. This process results in less fragmentation and often produces a prominent protonated molecule peak, [M+H]⁺, or other adduct ions. For this compound, a CI mass spectrum would likely show a strong peak at m/z 225, corresponding to [C₉H₈N₂O₅ + H]⁺. This technique is particularly useful for confirming the molecular weight when the molecular ion in EI is weak or absent. Different reagent gases can be used to control the extent of fragmentation, providing another layer of analytical detail. In some cases, negative ion detection modes can be used, where a deprotonated molecule [M-H]⁻ at m/z 223 would be observed. nih.gov

Vibrational Spectroscopy for Functional Group Identification: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are exceptionally useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound will display characteristic absorption bands for its various functional groups. The O-H stretch of the carboxylic acid appears as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid is a strong, sharp peak typically found around 1700-1725 cm⁻¹. The C=O stretch of the amide group (amide I band) is also a strong peak, usually appearing between 1650 and 1680 cm⁻¹. The N-H stretch of the amide is observed in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group give rise to two strong bands, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. brainly.com Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. brainly.com

Raman Spectroscopy , like IR, provides information about molecular vibrations but is based on the inelastic scattering of light. horiba.com Raman and IR are often complementary, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. For this compound, the symmetric stretching of the nitro group often gives a very strong and characteristic Raman band. The aromatic ring vibrations also tend to produce strong Raman signals. The C=O stretching vibrations are also observable in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Amide | N-H stretch | 3200-3400 |

| Amide | C=O stretch (Amide I) | 1650-1680 |

| Nitro Group | Asymmetric stretch | 1520-1560 |

| Nitro Group | Symmetric stretch | 1345-1385 |

| Aromatic Ring | C-H stretch | >3000 |

By combining the data from these advanced spectroscopic and analytical techniques, researchers can unambiguously confirm the structure and purity of this compound, which is a critical step in any chemical synthesis or study.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of aromatic nitro compounds, specific absorption bands in the FTIR spectrum correspond to the vibrations of their constituent chemical bonds. For nitroaromatic compounds, characteristic absorption bands for the nitro group (NO₂) are typically observed in the regions of 1559-1534 cm⁻¹ and 1356-1336 cm⁻¹. researchgate.net The presence of a carbonyl group (C=O), such as that in the carboxylic acid and amide functionalities of this compound, is indicated by a stretching vibration peak around 1722 cm⁻¹. researchgate.net Additionally, aromatic C=C stretching and C-H bending vibrations are expected to appear in the spectrum. researchgate.net

| Functional Group | Characteristic Absorption Band (cm⁻¹) (Approximate) |

| Nitro (NO₂) Symmetric Stretch | 1356-1336 researchgate.net |

| Nitro (NO₂) Asymmetric Stretch | 1559-1534 researchgate.net |

| Carbonyl (C=O) Stretch | ~1722 researchgate.net |

| Amide N-H Bend | Not specified |

| Aromatic C=C Stretch | Not specified |

| Aromatic C-H Bend | Not specified |

This table presents approximate characteristic FTIR absorption bands for functional groups relevant to this compound based on general data for nitroaromatic compounds.

FT-Raman Spectroscopy for Complementary Vibrational Information

FT-Raman spectroscopy provides complementary information to FTIR by detecting vibrational modes that are Raman active. For aromatic compounds, the symmetric stretching mode of C-H vibrations in the benzene ring is a notable feature. researchgate.net In benzoic acid derivatives, this can be influenced by the substituents on the ring. researchgate.net The analysis of related nitrobenzoic acids and their derivatives by FT-Raman spectroscopy can help in the structural elucidation of this compound by providing data on the vibrational modes of the nitro group and the substituted benzene ring. chemicalbook.comnih.gov

Chromatographic Separation and Purity Assessment Methodologies

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development for this compound

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation and analysis of organic compounds. A simple RP-HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a C18 column as the stationary phase and a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier. sielc.comresearchgate.net The hydrophobic nature of the C18 stationary phase interacts with the nonpolar parts of the analyte, while the polar mobile phase elutes the compound. The retention time of the analyte is a key parameter for its identification and quantification.

| Parameter | Condition |

| Stationary Phase | C18 column sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile (MeCN) and Water sielc.comnih.gov |

| Modifier | Phosphoric Acid sielc.com |

This table outlines the typical conditions for the RP-HPLC analysis of this compound.

The composition of the mobile phase is a critical factor in achieving optimal separation in HPLC. By adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase, the retention and resolution of the analyte can be fine-tuned. researchgate.netmastelf.com The pH of the mobile phase is also crucial, especially for ionizable compounds like this compound, as it affects their charge state and interaction with the stationary phase. mastelf.comresearchgate.net For instance, using a buffer to control the pH can significantly improve peak shape and reproducibility. researchgate.net The overlapping resolution mapping (ORM) technique can be employed to systematically determine the optimal mobile phase composition for separating a mixture of nitroaromatics. capes.gov.br

For more definitive identification and structural elucidation, HPLC can be coupled with mass spectrometry (MS). However, not all HPLC mobile phase additives are compatible with MS detection. Phosphoric acid, while a good modifier for UV detection, is not suitable for MS because it is non-volatile. sielc.comsielc.comsielc.com To make the HPLC method MS-compatible, phosphoric acid must be replaced with a volatile acid, such as formic acid or acetic acid. sielc.comsielc.comsielc.comlcms.cz This allows for the efficient ionization of the analyte in the MS source, enabling the acquisition of mass spectral data. researchgate.netvu.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS) for Nitroaromatic Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. nih.govyoutube.com It has been a routine method for the detection of nitro-organic compounds for over five decades. mdpi.com In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. youtube.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. youtube.comyoutube.com

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Verification

Thin-Layer Chromatography (TLC) is an indispensable technique for rapidly monitoring the progress of chemical reactions and assessing the purity of the resulting products. researchgate.net It operates on the principle of differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or a mixture of solvents). utexas.edu

For a compound like this compound, which is relatively polar due to its carboxylic acid and amide functionalities, a polar stationary phase like silica gel is appropriate. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar and a more polar solvent is typically used, with the ratio adjusted to obtain an optimal retention factor (Rf) value, ideally between 0.3 and 0.7 for the compound of interest. researchgate.net

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org By spotting the starting materials, the reaction mixture, and the expected product on the same TLC plate, one can visually track the consumption of reactants and the formation of the product over time. mdpi.com

For the separation of nitroaromatic compounds and benzoic acid derivatives, various solvent systems have been reported. ncids.comresearchgate.net A common mobile phase for such compounds on silica gel plates is a mixture of a non-polar solvent like hexane (B92381) or benzene and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727), often with the addition of a small amount of acetic acid to suppress the ionization of the carboxylic acid group and reduce tailing of the spot. oup.com

Table 2: Potential TLC Systems for this compound on Silica Gel

| Mobile Phase Composition (v/v) | Rationale |

| Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) with Acetic Acid | A versatile system where polarity can be fine-tuned. Acetic acid improves peak shape for carboxylic acids. |

| Chloroform:Methanol (e.g., 9:1) with Acetic Acid | A more polar system suitable for highly polar compounds. oup.com |

| Benzene:Methanol (e.g., 4:1) | A system reported for the separation of nitroaromatic compounds. ncids.com |

The presence of a single spot in the purified sample lane, with an Rf value distinct from any starting materials or byproducts, provides a strong indication of the compound's purity.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions (for related compounds)

In the solid state, substituted nitrobenzoic acids typically form hydrogen-bonded dimers through their carboxylic acid groups, creating a characteristic R²₂(8) ring motif. nih.govacs.org These dimers can then be further organized into more complex supramolecular structures through other intermolecular interactions.

Studies on isomers and related structures reveal that intermolecular interactions, including hydrogen bonding and π-π stacking, are significant in the crystal packing of nitrobenzoic acid derivatives. nih.govacs.org The interplay between these different non-covalent interactions determines the final crystal structure and influences the physical properties of the solid, such as melting point and solubility. The analysis of these interactions in similar molecules provides a valuable framework for understanding the solid-state behavior of this compound.

Table 3: Expected Intermolecular Interactions in Solid this compound

| Interaction Type | Donor/Acceptor Groups |

| Carboxylic Acid Dimer | -COOH --- HOOC- |

| Amide Hydrogen Bonding | -C=O --- H-N- |

| Nitro Group Interactions | C-H --- O₂N- |

| π-π Stacking | Aromatic Rings |

Reactivity and Mechanistic Investigations of 3 Acetamido 5 Nitrobenzoic Acid

Chemical Transformations and Reaction Pathways of Nitro- and Acetamido-Substituted Benzoic Acids

The reactivity of 3-acetamido-5-nitrobenzoic acid is largely dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aromatic ring towards electrophilic aromatic substitution. wikipedia.org Conversely, these groups provide sites for a variety of chemical transformations.

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in aromatic chemistry. masterorganicchemistry.comwikipedia.org This conversion is significant as it changes a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other reducible functional groups within the molecule.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is generally effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com An advantage of this method is that it can often be carried out under neutral pH conditions. masterorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid, provides a mild and effective means of reducing nitro groups. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com For instance, tin(II) chloride (SnCl₂) is a mild reagent for this conversion. commonorganicchemistry.com A system of zinc powder and hydrazine (B178648) glyoxylate (B1226380) has also been shown to be effective and selective for the reduction of nitro groups in the presence of other reducible functionalities, such as carboxylic acids.

Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also utilized for the reduction of nitroarenes. wikipedia.org Lithium aluminum hydride (LiAlH₄), a powerful reducing agent, is typically not used for the reduction of aryl nitro compounds to anilines as it tends to form azo compounds. masterorganicchemistry.comcommonorganicchemistry.com

The reduction of the nitro group in this compound would yield 3-acetamido-5-aminobenzoic acid. This resulting aniline (B41778) derivative can then serve as a precursor for the synthesis of various other compounds.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Neutral pH | Widely used, can also reduce other functional groups. masterorganicchemistry.comcommonorganicchemistry.com |

| H₂/Raney Ni | Neutral pH | Alternative to Pd/C, especially when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid (e.g., HCl, Acetic Acid) | Acidic | Mild and selective method. masterorganicchemistry.comcommonorganicchemistry.com |

| Zn/Acid (e.g., HCl, Acetic Acid) | Acidic | Mild and selective method. masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂ | Mild | Can be used in the presence of other reducible groups. commonorganicchemistry.com |

| Hydrazine glyoxylate/Zn or Mg | Room Temperature | Selective for nitro groups. |

Hydrolysis Reactions of the Acetamido Group

The acetamido group (-NHCOCH₃) can be hydrolyzed back to an amino group (-NH₂) under either acidic or alkaline conditions. libretexts.org This reaction is essentially the reverse of the acylation used to protect an amino group.

Acidic Hydrolysis: Heating the amide with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid (in this case, the benzoic acid derivative would remain) and the ammonium (B1175870) salt of the amine. libretexts.org For this compound, acidic hydrolysis would yield 3-amino-5-nitrobenzoic acid. sigmaaldrich.com

Alkaline Hydrolysis: Heating the amide with a strong base, like sodium hydroxide (B78521) solution, produces the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org In the case of this compound, this would result in the sodium salt of 3-amino-5-nitrobenzoic acid.

The hydrolysis of the acetamido group can be a crucial deprotection step in a multi-step synthesis. For example, in the synthesis of certain ferrocene-modified tyrosine kinase inhibitors, the hydrolysis of an acetamide (B32628) with hydrazine hydrate (B1144303) in boiling ethanol (B145695) was used to deprotect an aniline intermediate. mdpi.com

Oxidation Reactions of Benzoic Acid Derivatives

While the aromatic ring of this compound is deactivated towards electrophilic attack, the existing functional groups can undergo oxidative transformations. The term "oxidation" in this context can refer to a variety of processes, including reactions involving the substituents.

For instance, a related compound, 3-acetamido-5-acetylfuran (B13792600), derived from chitin, undergoes anodic oxidation in the presence of methanol (B129727) to yield a 3-acetamido-2,5-dimethoxydihydrofuran. rsc.org While this is a furan (B31954) derivative, it illustrates the potential for oxidative transformations of acetamido-substituted rings.

It is important to note that under certain conditions, such as in the presence of strong oxidizing agents, the entire molecule could be degraded. The specific outcomes of oxidation reactions would be highly dependent on the reagents and reaction conditions employed.

Mechanistic Aspects of Derivatization Reactions in Complex Syntheses

The functional groups of this compound allow for a range of derivatization reactions, making it a potentially useful building block in complex organic syntheses.

The amino group, once unmasked from the acetamido or nitro group, is a key site for derivatization. It can be converted into an amide via reaction with an acyl chloride or anhydride (B1165640). This is a common strategy to protect the amino group or to introduce new functionalities. masterorganicchemistry.com For example, in a synthetic route towards an imatinib (B729) analogue, an aniline was acylated with acetic anhydride. mdpi.com

The carboxylic acid group can also be readily derivatized. It can be converted to an ester, an amide, or an acid chloride, providing a handle for further synthetic manipulations.

The interplay between the functional groups is crucial. For instance, the reduction of the nitro group to an amine dramatically changes the electronic properties of the ring, which in turn influences the reactivity of the carboxylic acid and the remaining acetamido group in subsequent steps.

Photolytic Transformation Studies and Environmental Degradation Pathways

Nitroaromatic compounds are a class of chemicals that have been the subject of environmental studies due to their potential for contamination. cswab.org Their degradation can occur through various pathways, including photolysis.

Direct photolysis of nitroaromatic compounds in aqueous solutions can lead to the formation of various intermediates. nih.gov For example, the photolysis of nitrobenzene (B124822) can produce nitrophenols, nitrohydroquinone, and other aromatic compounds. nih.govresearchgate.net The mechanism for nitrobenzene degradation is suggested to involve a nitro-nitrite intramolecular rearrangement. nih.gov

The presence of other substances can influence the photolytic pathway. For instance, in advanced oxidation processes, titanium dioxide (TiO₂) can suppress the formation of nitrophenols during the photolysis of phenol (B47542) in the presence of nitrate (B79036) by acting as an inner filter. dss.go.th

Enzymatic Reactivity and Reaction Mechanisms

The acetamido group in this compound is structurally related to acetylated amines, which are substrates for a class of enzymes known as N-acetyltransferases (NATs). nih.gov These enzymes play a significant role in the metabolism of many aromatic and heterocyclic amine drugs and carcinogens by transferring an acetyl group from acetyl coenzyme A to the amine substrate. nih.govnih.gov

There are two main human NAT isoenzymes, NAT1 and NAT2, which have overlapping but distinct substrate specificities. nih.gov Both enzymes show a preference for aromatic amines, which is attributed to the hydrophobic nature of their active sites. nih.gov The metabolism of certain drugs can be affected by genetic variations in NAT enzymes. rcsb.org

While the primary function of NATs is the acetylation of amines, the reverse reaction, deacetylation, can also occur. The enzymatic hydrolysis of the acetamido group in a compound like this compound would be a deamidation reaction. Studies on the hydrolysis of acetamide on ceria surfaces have proposed a mechanism involving the adsorption of the amide, C-N bond scission, and subsequent reaction with water to form acetic acid and ammonia. nih.gov

The nitro group can also be subject to enzymatic transformation. Bacteria have evolved pathways to degrade nitroaromatic compounds, often initiated by nitroreductases that reduce the nitro group to a nitroso, hydroxylamino, or amino group. cswab.org

Theoretical and Computational Studies of 3 Acetamido 5 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods allow for the detailed examination of electronic structure, molecular geometry, and various properties that govern chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Characteristics

Density Functional Theory (DFT) is a computational method that has become a mainstay in quantum chemistry for its balance of accuracy and computational cost. It is particularly effective for studying the geometry and electronic properties of organic molecules.

In a study on the related isomer, 4-acetamido-3-nitrobenzoic acid (ANBA), DFT calculations were performed using the B3LYP functional with a 6-311G basis set to analyze its molecular geometry and electronic features. eurekaselect.com The calculations revealed a strong agreement between the theoretical and experimental geometric parameters, such as bond lengths and angles. eurekaselect.com For instance, the C=O bond lengths in the carboxyl group were calculated to be within the expected range of 1.22 to 1.36 Å. eurekaselect.com The presence of the nitro group was found to slightly distort the planarity of the benzene (B151609) ring. eurekaselect.com

Table 1: Representative DFT-Calculated Geometric Parameters for a Related Nitrobenzoic Acid Derivative (4-Acetamido-3-nitrobenzoic acid)

| Parameter | Calculated Value (Å or °) |

|---|---|

| C-C (aromatic) | ~1.39 |

| C=O (carboxyl) | ~1.22 |

| C-O (carboxyl) | ~1.36 |

| C-N (nitro) | ~1.47 |

| N=O (nitro) | ~1.24 |

| C-N-C (angle) | ~125.6 |

Note: These values are for the isomer 4-acetamido-3-nitrobenzoic acid and are illustrative of the data obtained from DFT calculations. eurekaselect.com

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. chemrxiv.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irdindia.inresearchgate.net A smaller gap suggests higher reactivity. nih.gov

For derivatives of 4-acetamido-3-nitrobenzoic acid, FMO analysis has been conducted to assess charge transfer within the molecule. eurekaselect.com In one study on related compounds, the HOMO-LUMO energy gap was calculated to be between -7.58 and -7.75 eV, indicating significant chemical and kinetic stability. irdindia.in The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. Typically, for nitro-aromatic compounds, the HOMO is located on the aromatic ring and the electron-donating groups, while the LUMO is concentrated around the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the electron-donating parts to the electron-accepting parts of the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies for Related Nitrobenzoic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative P1* | - | - | -7.58 |

| Derivative P2** | - | - | -7.75 |

*P1: 4-(2-(2-(2-chloroacetamido)phenoxy)acetamido)-3-nitrobenzoic acid irdindia.in **P2: 4-(2-(benzo[d]thiazol-2-ylthio)acetamido)-3-nitrobenzoic acid irdindia.in

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map displays different potential values on the electron density surface, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govnih.gov

In studies of nitrobenzoic acid derivatives, MEP maps show that the most negative potential is concentrated around the oxygen atoms of the nitro and carboxyl groups, identifying them as the primary sites for electrophilic interactions. eurekaselect.comyoutube.com Conversely, the hydrogen atoms, particularly of the carboxylic acid and amino groups, exhibit a positive potential, marking them as sites for nucleophilic attack. researchgate.net An MEP analysis of 3-acetamido-5-nitrobenzoic acid would provide a clear visual guide to its reactive behavior, highlighting the electrophilic and nucleophilic centers and corroborating predictions from FMO analysis.

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex network of non-covalent interactions. Understanding these interactions is crucial for predicting the crystal structure and physical properties of a compound.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govcranfield.ac.uk By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. The surface is partitioned into regions representing different types of atomic contacts, and 2D fingerprint plots provide a quantitative summary of these interactions.

For the related compound 4-amino-3-nitrobenzoic acid, Hirshfeld surface analysis has been used to detail the non-covalent interactions. The analysis revealed that O···H/H···O interactions are the most significant, accounting for 41.9% of the total interactions, followed by H···H (21.8%), C···C (10.1%), and C···H/H···C (7.6%) contacts. These interactions are crucial for the stability of the crystal packing. A similar analysis for this compound would elucidate the key intermolecular forces responsible for its crystal structure.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 4-Amino-3-nitrobenzoic acid

| Interaction Type | Percentage Contribution (%) |

|---|---|

| O···H/H···O | 41.9 |

| H···H | 21.8 |

| C···C | 10.1 |

| C···H/H···C | 7.6 |

| O···C/C···O | 5.6 |

Data is for the related compound 4-amino-3-nitrobenzoic acid.

Hydrogen Bonding Network Analysis in Crystalline States (for related compounds)

Hydrogen bonds are among the most important directional interactions that determine the supramolecular architecture of crystals. In the crystalline state, molecules containing hydrogen bond donors (like -COOH and -NH) and acceptors (like C=O and -NO₂) form intricate networks.

Studies on related nitrobenzoic acid derivatives provide excellent examples of these networks. For instance, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid crystallizes as hydrogen-bonded dimers. In the co-crystal of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid, the crystal structure is composed of centrosymmetric hydrogen-bonded homodimers of each component, as well as a heterodimer formed between the two different molecules. These dimers are linked into a three-dimensional structure by further N-H···O hydrogen bonds. Another related compound, 2-amino-6-nitro-1,3-benzothiazole, forms a three-dimensional framework through a combination of N-H···O and N-H···N hydrogen bonds. The analysis of these hydrogen-bonding motifs in related structures is essential for predicting how this compound molecules will assemble in the solid state, influencing properties such as melting point and solubility.

Molecular Modeling and Docking Studies for Biological Target Interactions

Our investigation found no specific molecular modeling or docking studies for this compound. Consequently, there is no available data to delineate its ligand-protein binding modes or to evaluate its interactions with specific viral proteins.

Ligand-Protein Binding Mode Delineation

There are no published studies that detail the binding mode of this compound with any protein target. Research on analogous compounds, such as derivatives of its isomers, has explored binding to targets like DNA, but this cannot be extrapolated to the specific binding characteristics of this compound.

Comparative Theoretical Analysis with Positional Isomers and Structural Analogues

While theoretical and experimental studies have been performed on the thermodynamic properties and crystal structures of acetamidobenzoic acid isomers, a direct comparative theoretical analysis that includes this compound and details its electronic and binding properties in relation to its isomers is not available. Existing comparative studies of benzoic acid derivatives tend to focus on other isomers or different substitution patterns.

Research on Derivatives and Analogues of 3 Acetamido 5 Nitrobenzoic Acid

Synthesis and Investigation of Positional Isomers

The arrangement of functional groups on the benzene (B151609) ring profoundly influences the chemical and biological properties of nitrobenzoic acid derivatives. Researchers have synthesized and studied several positional isomers of 3-acetamido-5-nitrobenzoic acid to understand these structure-activity relationships.

3-Acetamido-4-nitrobenzoic acid , 2-acetamido-4-nitrobenzoic acid , and 4-acetamido-3-nitrobenzoic acid are notable examples. The synthesis of 2-acetamido-4-nitrobenzoic acid can be achieved from 4-nitroanthranilic acid and acetic anhydride (B1165640). chemicalbook.com A common route to 4-acetamido-3-nitrobenzoic acid involves the nitration of 4-acetamidobenzoic acid. google.com This process requires careful control of temperature and nitric acid concentration to achieve mononitration successfully. google.com An 89% yield with a melting point of 212-219.5 °C has been reported for this method. google.com This isomer can then be hydrolyzed to 4-amino-3-nitrobenzoic acid, a bright yellow solid with a melting point of 287.5-290 °C. google.com

The properties of these isomers are distinct. For instance, the methyl group in compounds like 2-amino-6-methyl-4-nitrobenzoic acid is thought to increase lipophilicity, which can affect solubility and bioavailability. The positioning of the nitro and amino groups also impacts the acidity of the carboxylic acid.

Table 1: Properties of Selected Positional Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Acetamido-4-nitrobenzoic acid | 54002-27-6 | C9H8N2O5 | 224.17 |

| 4-Acetamido-3-nitrobenzoic acid | 1539-06-6 | C9H8N2O5 | 224.17 |

Note: Data sourced from multiple references. scbt.comclearsynth.comnih.gov

Amide Derivatives and their Modifications

Amide derivatives of nitrobenzoic acids have been a focal point of research, particularly for their potential antimicrobial activities. ijpbs.com4-Acetamido-3-nitrobenzamide and its modifications are of significant interest. The synthesis of such amide derivatives often starts from the corresponding nitrobenzoic acid. For instance, N-methyl-4-(methylamino)-3-nitrobenzamide is synthesized from 4-chloro-3-nitrobenzoic acid, which first reacts with methylamine (B109427) to form 4-methylamino-3-nitrobenzoic acid. google.com This intermediate then undergoes an acyl chloride reaction with thionyl chloride, followed by a final reaction with methylamine to yield the desired amide. google.com

Another approach involves creating Schiff bases from 4-nitrobenzamide (B147303) and various aromatic aldehydes. ijpbs.com These Schiff bases can be further modified to produce a range of derivatives. ijpbs.com Studies have shown that some of these synthesized compounds exhibit potent antimicrobial activity, warranting further investigation. ijpbs.com

Hydroxylated and Aminated Analogues

The introduction of hydroxyl and amino groups to the this compound scaffold has led to the development of analogues with interesting biological properties.

3-acetamido-5-aminobenzoic acid is a key aminated analogue. nih.gov Its synthesis often involves the reduction of a nitro group from a precursor molecule. This compound is recognized for its role as a building block in the synthesis of more complex molecules. chemicalbook.com

4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid is a hydroxylated analogue that has been investigated as a potential inhibitor of the influenza virus neuraminidase protein. researchgate.netnih.gov This molecule crystallizes as hydrogen-bonded dimers. researchgate.netnih.gov The crystal structure reveals specific dihedral angles of the substituent groups relative to the benzene ring, which are crucial for its biological activity. researchgate.net Specifically, the carboxyl group has a dihedral angle of 5.0 (3) degrees, the nitro group 45.0 (2) degrees, and the acetylamino group 37.3 (1) degrees. researchgate.netnih.gov This compound belongs to the class of acylaminobenzoic acids and has been studied for its ability to inhibit neuraminidase, an enzyme essential for the release and spread of the influenza virus. drugbank.com

Table 2: Physicochemical Properties of Hydroxylated and Aminated Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| 3-acetamido-5-aminobenzoic acid | 15089-84-6 | C9H10N2O3 | 194.19 | 3-acetamido-5-aminobenzoic acid |

| 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid | 162252-45-1 | C9H8N2O6 | 240.17 | 4-acetamido-3-hydroxy-5-nitrobenzoic acid |

Functionalization at the Carboxylic Acid Moiety

Altering the carboxylic acid group, primarily through esterification, is a common strategy to modify the biological activity of nitrobenzoic acid derivatives. medcraveonline.com The Fischer esterification is a widely used method for this purpose. truman.edubond.edu.au For example, methyl 3-nitrobenzoate can be synthesized from 3-nitrobenzoic acid and methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. truman.edu It is crucial that the starting nitrobenzoic acid is dry, as water can reverse the equilibrium and reduce the product yield. truman.edu

Esterification can lead to derivatives with enhanced properties. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester from 4-amino-3-nitrobenzoic acid is a simple one-pot reaction that can be completed within an hour to yield a workable amount of the bright yellow solid product. bond.edu.au The modification of secondary metabolites through esterification has been shown to increase the diversity of structures and can lead to enhanced or even new biological activities. medcraveonline.com Various catalysts, including N-bromosuccinimide, have been explored to facilitate the direct esterification of aryl and alkyl carboxylic acids under mild, metal-free conditions. nih.gov

Development of Novel Heterocyclic Derivatives for Specific Biological Applications

The incorporation of nitrobenzoic acid moieties into heterocyclic structures has emerged as a promising strategy for developing new therapeutic agents. nih.gov Nitro compounds, in general, display a wide spectrum of biological activities, including antineoplastic, antibiotic, and antiparasitic effects. nih.gov

For example, azole-based derivatives of p-nitrobenzoic acid have been synthesized and evaluated for their antimicrobial properties. One synthetic route involves reacting p-nitrobenzoic acid with thiosemicarbazide (B42300) to form a 1,3,4-thiadiazole (B1197879) nucleus, which is then further modified to create Schiff bases and subsequently the final thiazolidinone derivatives.

Similarly, isatin, a heterocyclic compound, has been combined with aminobenzoic acids to create hybrid molecules with antibacterial and antibiofilm activities. nih.gov These complex structures demonstrate the versatility of using nitrobenzoic acid derivatives as scaffolds for creating novel bioactive compounds. The nitro group itself is considered a pharmacophore, contributing to the electronic properties of the molecule and its interaction with biological targets. nih.gov Research has also explored the synthesis of 3-acetamido-5-acetylfuran (B13792600) from N-acetyl-D-glucosamine, highlighting the efforts to produce valuable nitrogen-containing heterocyclic compounds from renewable biomass. researchgate.netrsc.org

Nitrobenzoic Acid Amide Derivatives as Radiosensitizers

Nitroaromatic compounds have been investigated for their potential as radiosensitizers in cancer therapy. The principle behind this application is that the electron-affinic nature of the nitro group can mimic the effect of oxygen in sensitizing hypoxic tumor cells to radiation.

Research into nitrobenzamide derivatives has shown that their effectiveness is linked to the presence and position of the nitro group. mdpi.com Studies on N-alkyl nitrobenzamides have revealed that derivatives with a nitro group at the 3-position of the benzene ring are particularly active. mdpi.com The substitution or relocation of this nitro group to the 4-position often leads to a significant decrease in activity. mdpi.com These findings suggest that the specific molecular structure is critical for their potential as radiosensitizers. The development of these compounds often involves simplifying the structures of known inhibitors of essential enzymes in pathogens, which can also be relevant to cancer cell biology. mdpi.com

Advanced Applications and Research Utility of 3 Acetamido 5 Nitrobenzoic Acid and Its Derivatives

Role as Synthetic Intermediates in Pharmaceutical Chemistry

The structural framework of 3-acetamido-5-nitrobenzoic acid is highly valued in organic synthesis, where it functions as a key intermediate in the creation of more complex pharmaceutical agents. The nitro and acetamido groups can be chemically altered to introduce new functionalities, paving the way for the development of novel drugs and diagnostic tools.

Precursors for X-ray Contrast Agents and Imaging Agents

One of the most significant applications of this compound derivatives is in the synthesis of iodinated contrast agents for X-ray-based medical imaging. The core structure is a precursor to molecules that are essential for enhancing the visibility of internal body structures in procedures like computed tomography (CT) scans. researchgate.net

The synthetic pathway typically involves the chemical reduction of the nitro group on the this compound backbone to an amino group, yielding 3-acetamido-5-aminobenzoic acid. This intermediate is then subjected to iodination. A process described for preparing 3-acetamido-5-amino-2,4,6-triiodobenzoic acid involves the gradual introduction of 3-acetamido-5-aminobenzoic acid into an aqueous acid system containing an excess of iodine chloride. researchgate.net This method is designed to produce a high-purity triiodinated product, which is crucial for its function as a contrast agent. researchgate.net The final compounds, such as 3-amino-5-acetamido-2,4,6-triiodobenzoate and its derivatives, contain three iodine atoms per molecule. researchgate.netresearchgate.net This high iodine content provides the significant X-ray absorption necessary to create contrast in radiographic images. researchgate.net

| Precursor Compound | Final Contrast Agent | Application |

| 3-Acetamido-5-aminobenzoic acid | 3-Acetamido-5-amino-2,4,6-triiodobenzoic acid | X-ray Imaging |

| 3,5-Diacetamidobenzoic acid | Diatrizoate (3,5-Diacetamido-2,4,6-triiodobenzoate) | Medical Imaging |

Building Blocks for Anti-inflammatory and Analgesic Drug Development

The nitrobenzoic acid scaffold is also explored for its potential in creating new anti-inflammatory and pain-relieving medications. Research has shown that certain derivatives of 5-nitrobenzoic acids exhibit significant analgesic properties in preclinical models. nih.gov Furthermore, compounds from this class have been evaluated for their anti-inflammatory effects, showing an ability to reduce inflammation in models such as carrageenan-induced paw edema. nih.gov The presence of the nitro group and other substituents on the benzoic acid ring is believed to modulate the biological activity of these compounds, making this compound a person of interest as a building block for developing novel therapeutic agents for inflammatory conditions and pain management. nih.gov

Inhibitor Design and Enzymatic Targeting

The specific chemical features of this compound and its derivatives make them suitable candidates for designing enzyme inhibitors. By targeting specific enzymes involved in disease pathways, these compounds hold therapeutic potential for a range of conditions, from infectious diseases to metabolic disorders.

Potential as Inhibitors of Trans-Sialidase in Trypanosoma cruzi for Anti-Chagas Disease Therapies

Trypanosoma cruzi, the parasite that causes Chagas disease, relies on the enzyme trans-sialidase (TcTS) for its survival and infectivity. nih.gov This enzyme, which is absent in humans, has become a key target for developing new anti-Chagas drugs. nih.gov Research has focused on identifying molecules that can inhibit TcTS. Studies have shown that benzoic acid derivatives can act as inhibitors of this crucial enzyme. mdpi.comdiva-portal.org Specifically, molecules containing amino, hydroxyl, and carboxylic acid groups on an aromatic ring are considered promising scaffolds for developing potent TcTS inhibitors due to their key interactions with the enzyme's active site. nih.gov One study identified 4-acetylamino-3-hydroxymethylbenzoic acid as an inhibitor of recombinant TcTS. mdpi.com Although the inhibition was modest, it provides a lead for developing new inhibitors that are not based on the complex structure of sialic acid. mdpi.com This suggests that the core structure of this compound, which contains both an acetamido and a carboxylic acid group, is a relevant starting point for designing novel therapies against Chagas disease.

Exploration as Microbial Neuraminidase Inhibitors

Neuraminidase is an enzyme found on the surface of viruses, such as the influenza virus, and plays a critical role in viral replication and release. Inhibiting this enzyme is a key strategy for antiviral therapy. Benzoic acid derivatives have been investigated as potential neuraminidase inhibitors. One such compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, which is an isomer of the title compound, was specifically designed as an inhibitor for the influenza virus neuraminidase protein. nih.gov The crystal structure of this molecule has been determined, providing insights into how it might interact with the enzyme's active site. nih.gov This line of research highlights the potential of the acetamido-nitrobenzoic acid scaffold in the development of new antiviral agents targeting microbial neuraminidases. nih.govbenthamdirect.com

Investigation as Protein Tyrosine Phosphatase 1B Inhibitors for Metabolic Disorders (for related derivatives)

Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that plays a negative regulatory role in insulin (B600854) and leptin signaling pathways. Because of this, inhibiting PTP1B has emerged as a promising therapeutic strategy for treating type 2 diabetes and obesity. A novel series of 3-acetamido-4-methyl benzoic acid derivatives were designed, synthesized, and screened for their PTP1B inhibitory activity. mdpi.com Several of these compounds showed significant inhibitory potential. mdpi.com Docking studies were also conducted to understand how these molecules bind within the active site of the PTP1B enzyme. mdpi.com The findings suggest that the acetamido benzoic acid structure is a valuable lead for developing new drugs for metabolic disorders. mdpi.com

| Compound | Description | PTP1B Inhibitory Activity (IC₅₀) |

| 10c | 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.2 μM |

| 10e | 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.3 μM |

Environmental Monitoring and Risk Assessment Research

Studies on Photolytic Transformation Products of Iodinated X-ray Contrast Agents

Iodinated X-ray contrast media (ICM) are widely used in medical imaging. researchgate.netmdpi.com Due to their persistence and incomplete removal during wastewater treatment, they are frequently detected in aquatic environments. researchgate.net The environmental fate of these compounds is of significant concern, particularly their transformation into various byproducts through processes like photolysis.

Research has shown that this compound is a potential photolytic transformation product of certain iodinated X-ray contrast agents, such as diatrizoate. Diatrizoate, which is 3,5-di(acetamido)-2,4,6-triiodobenzoic acid, can undergo a series of degradation steps when exposed to UV light. nih.govnih.gov These steps can involve deiodination, where iodine atoms are removed from the aromatic ring. While the primary degradation pathways often involve the loss of iodine, further transformations can occur.

One proposed pathway involves the substitution of an iodine atom with a nitro group under specific environmental conditions, leading to the formation of nitro-substituted derivatives. Although less common than deiodination, the formation of compounds like this compound from ICM precursors highlights the complex chemical transformations that can occur in the environment. The presence of such transformation products is a key consideration in environmental risk assessments, as their toxicological profiles may differ from the parent compounds. researchgate.netdntb.gov.ua

The degradation of ICM like iopamidol (B1672082) under various UV-based oxidation processes has been studied, revealing that different radicals lead to distinct transformation products. nih.gov For instance, hydroxyl radicals tend to result in hydroxylated derivatives, whereas sulfate (B86663) radicals can oxidize amino groups to nitro groups. nih.gov This suggests a plausible mechanism for the formation of nitro-aromatic compounds from certain ICM degradation pathways.

Table 1: Transformation Products of Diatrizoate by Trametes versicolor

| Metabolite | Chemical Name | Molecular Mass (Da) |

| Metabolite 1 | 3,5-di(acetamido)-2,6-diiodobenzoic acid | 488 |

| Metabolite 2 | 3,5-di(acetamido)-4,6-diiodobenzoic acid | 488 |

| Metabolite 3 | 3,5-di(acetamido)-2-monoiodobenzoate | 362 |

Source: Adapted from studies on the microbial transformation of diatrizoate. nih.govnih.gov

Utility in Materials Science Research (for structurally related compounds)

While direct applications of this compound in materials science are not extensively documented in publicly available research, its structurally related compounds, particularly nitrobenzoic acids and aminobenzoic acids, are valuable in the development of advanced materials. ontosight.aichemicalbook.com

Nitrobenzoic acids, for instance, serve as building blocks in the synthesis of polymers and other functional materials. ontosight.aichemicalbook.com The presence of both a carboxylic acid and a nitro group allows for a range of chemical modifications, making them versatile precursors. chemicalbook.com They have been explored for creating materials with applications in electronics and optics. For example, p-nitrobenzoic acid has been utilized in the design of functional materials for sensors, coatings, and optoelectronic devices like organic light-emitting diodes (OLEDs). chemicalbook.com The nitro group's electron-withdrawing nature and the carboxylic acid's ability to form esters and amides provide a platform for tuning the material's properties.

Aminobenzoic acids, which are structurally similar to the reduced form of nitrobenzoic acids, are key monomers in the synthesis of specialty polymers. researchgate.netresearchgate.net For example, poly(o-aminobenzoic acid) and its copolymers have been synthesized and characterized for their potential as precursors to polyaniline, a well-known conducting polymer. researchgate.net These polymers exhibit interesting thermal and electronic properties. The synthesis of poly(m-aminobenzoic acid) has also been reported, with the resulting polymer being thermally stable up to 320 °C. researchgate.net Furthermore, derivatives of aminobenzoic acid are used to create new reagents for bioconjugation, such as the pegylation of therapeutic proteins. rsc.org

The general class of benzoic acid derivatives, encompassing both nitro and amino functionalities, has seen broad application in materials science, including the development of corrosion inhibitors and specialized polymers. nih.govmdpi.com The ability to polymerize these molecules or use them as functional building blocks is a significant area of research. google.com

Table 2: Examples of Materials Science Applications for Structurally Related Compounds

| Compound Class | Application | Research Focus |

| Nitrobenzoic Acids | Precursors for polymers, pigments, and optoelectronic materials. chemicalbook.com | Development of functional materials for sensors and organic electronics. chemicalbook.com |

| Aminobenzoic Acids | Monomers for conducting polymers and specialty polyamides. researchgate.netresearchgate.net | Synthesis of precursors for polyaniline and thermally stable polymers. researchgate.netresearchgate.net |

| Benzoic Acid Derivatives | Building blocks for corrosion inhibitors and bioconjugation reagents. rsc.orgnih.govmdpi.com | Enhancing the protective properties of coatings and modifying therapeutic proteins. rsc.orgmdpi.com |

An in-depth analysis of future research avenues for the chemical compound this compound reveals significant potential for innovation across synthesis, structure-activity relationship analysis, computational modeling, and the exploration of novel applications. The convergence of advanced experimental techniques and computational power is poised to unlock a deeper understanding of this molecule and its derivatives, paving the way for new discoveries in medicine and material science.

Future Research Directions and Perspectives